An In-Depth Technical Guide to the Chemical Properties of 4'-Nitrodecananilide
An In-Depth Technical Guide to the Chemical Properties of 4'-Nitrodecananilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Unveiling a Molecule of Latent Potential
The landscape of drug discovery and materials science is often punctuated by the exploration of novel chemical entities. 4'-Nitrodecananilide (Figure 1) emerges as one such molecule of interest, combining the structural features of a long-chain fatty acid amide with a nitro-functionalized aromatic ring. The presence of the nitro group, a potent electron-withdrawing moiety, is anticipated to significantly influence the molecule's electronic properties and reactivity. Concurrently, the long decanoyl chain imparts a significant degree of lipophilicity, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed exposition of the predicted chemical and physical properties of 4'-Nitrodecananilide. In the absence of extensive empirical data, we employ a first-principles approach, dissecting the molecule into its fundamental components—4-nitroaniline and decanoic acid—and leveraging the known characteristics of these precursors to project the properties of the final compound. This analysis is further enriched by comparisons with shorter-chain N-(4-nitrophenyl)alkanamides, allowing for an informed extrapolation of trends in physical properties.
Figure 1: Chemical Structure of 4'-Nitrodecananilide
Core Chemical and Physical Properties
While experimental data for 4'-Nitrodecananilide is scarce, a reliable prediction of its core properties can be derived from its molecular structure and comparison with related compounds.
| Property | Predicted Value / Information | Rationale and Comparative Analysis |
| IUPAC Name | N-(4-nitrophenyl)decanamide | Based on standard IUPAC nomenclature rules. |
| Synonyms | 4'-Nitrodecananilide, N-Decanoyl-4-nitroaniline | |
| CAS Number | 72298-63-6[1] | |
| Molecular Formula | C₁₆H₂₄N₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 292.37 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a pale yellow or off-white solid | 4-Nitroaniline is a yellow solid[2], and long-chain amides are typically crystalline solids. The color is likely imparted by the nitrophenyl chromophore. |
| Melting Point | Estimated to be in the range of 80-120 °C | The melting point will be significantly higher than that of decanoic acid (31.4 °C)[3] due to the rigid aromatic ring and intermolecular hydrogen bonding potential of the amide group. It is expected to be lower than that of 4-nitroaniline (148 °C)[4] due to the introduction of the flexible decanoyl chain, which can disrupt crystal packing. |
| Boiling Point | Predicted to be > 350 °C | A high boiling point is expected due to the high molecular weight and polar nature of the molecule. Significant decomposition may occur at the boiling point. |
| Solubility | Insoluble in water. Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The long alkyl chain will dominate the solubility profile, rendering it insoluble in water. The amide and nitro functionalities will contribute to its solubility in polar organic solvents. |
Spectroscopic Profile (Predicted)
The spectroscopic characteristics of 4'-Nitrodecananilide can be predicted by considering the contributions of its functional groups.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, likely as two doublets in the downfield region (δ 7.5-8.5 ppm). The protons of the decanoyl chain will appear as a series of multiplets in the upfield region (δ 0.8-2.5 ppm), with a triplet for the terminal methyl group. The amide proton (N-H) will likely appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbonyl carbon of the amide will resonate at approximately 170 ppm. The aliphatic carbons of the decanoyl chain will appear in the upfield region of the spectrum.
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FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively). C-H stretching vibrations of the alkyl chain will be observed around 2850-2950 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve cleavage of the amide bond and loss of the nitro group.
Synthesis and Reactivity
Proposed Synthesis Workflow
The most direct and conventional method for the synthesis of 4'-Nitrodecananilide is the acylation of 4-nitroaniline with decanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Proposed Synthesis Workflow for 4'-Nitrodecananilide
Step-by-Step Methodology:
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Dissolution: Dissolve 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
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Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
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Acylation: Cool the reaction mixture in an ice bath. Slowly add decanoyl chloride, dissolved in the same solvent, to the reaction mixture via the dropping funnel.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (to remove the base), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Reactivity
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Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitroaniline and decanoic acid.
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Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation would yield N-(4-aminophenyl)decanamide, a potentially useful intermediate for further functionalization.
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Aromatic Substitution: The nitro-substituted aromatic ring is deactivated towards electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Potential Applications in Drug Development and Research
The unique combination of a lipophilic tail and a polar, reactive head group suggests several potential applications for 4'-Nitrodecananilide in the life sciences:
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Intermediate for Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The nitro group can be readily converted to an amino group, which can then be further derivatized.
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Probe for Biological Studies: The long alkyl chain may facilitate interaction with lipid membranes, making it a potential candidate for use as a molecular probe to study biological membranes or as a building block for drug delivery systems.
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Fragment-Based Drug Discovery: As a fragment containing a nitroaromatic scaffold, it could be used in fragment-based screening to identify new lead compounds for various therapeutic targets.
Safety and Handling
While specific toxicity data for 4'-Nitrodecananilide is unavailable, it is prudent to handle the compound with care, assuming it may possess a toxicity profile similar to its precursors. 4-Nitroaniline is known to be toxic and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
4'-Nitrodecananilide represents a molecule with intriguing structural features that warrant further investigation. This technical guide has provided a comprehensive, albeit theoretical, overview of its chemical and physical properties based on sound chemical principles and comparative analysis with related compounds. It is our hope that this foundational knowledge will empower researchers to confidently synthesize, characterize, and explore the potential of 4'-Nitrodecananilide in their scientific endeavors. The validation of these predicted properties through empirical studies will be a critical next step in fully elucidating the scientific and technological value of this compound.
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